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Head-to-Head Comparison: Co 101244 vs. CP-
101,606
This guide provides a comprehensive, data-driven comparison of two prominent NMDA

receptor antagonists, Co 101244 and CP-101,606. Both compounds are selective for the NR2B

subunit, a key player in glutamatergic neurotransmission and a target for therapeutic

intervention in a range of neurological disorders. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed examination of their

respective biochemical properties, mechanisms of action, and available experimental data.

I. Overview and Mechanism of Action
Co 101244 (also known as PD 174494 or Ro 63-1908) and CP-101,606 (traxoprodil) are potent

and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting

the GluN2B (formerly NR2B) subunit.[1][2][3][4] The NMDA receptor, a crucial component of

excitatory synaptic transmission in the central nervous system, is a heteromeric ion channel

typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit

composition (GluN2A-D) dictates the receptor's pharmacological and biophysical properties.

Both Co 101244 and CP-101,606 act as non-competitive antagonists.[5][6] Their mechanism of

action involves binding to a site on the NR2B subunit, thereby inhibiting the massive influx of

calcium ions that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine).

[7] This inhibitory action is the basis for their neuroprotective effects, as excessive calcium
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entry through NMDA receptors is a key event in the excitotoxic cascade leading to neuronal

damage in conditions like stroke and traumatic brain injury.[3][7]
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Caption: Antagonism of the NR2B-containing NMDA receptor by Co 101244 and CP-101,606.
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II. Head-to-Head Comparison of Biochemical and
Pharmacological Properties
The following table summarizes the key quantitative data available for Co 101244 and CP-

101,606, facilitating a direct comparison of their potency and selectivity.

Parameter
Co 101244 (PD 174494/Ro
63-1908)

CP-101,606 (Traxoprodil)

Target
GluN2B-containing NMDA

receptors

GluN2B-containing NMDA

receptors

Mechanism of Action Non-competitive antagonist Non-competitive antagonist

IC₅₀ (GluN1A/2B) 0.043 µM (43 nM)[4][8][9][10]

11 nM and 35 nM (for

glutamate-induced toxicity

during and after perfusion,

respectively)[7]

Selectivity
>100 µM for GluN1A/2A and

GluN1A/2C[4][8][9]

Selective for NR2B over other

subunits. Does not protect

against glutamate-induced

neurotoxicity in cerebellar

neurons (up to 10 µM), which

have different NMDA receptor

subunit compositions.[7]

Chemical Formula C₂₁H₂₇NO₃ · HCl[10] C₂₀H₂₅NO₃[2]

Molecular Weight 377.9 g/mol [10] 327.42 g/mol [2]

III. Experimental Data and In Vivo Studies
Neuroprotection: Co 101244 has demonstrated neuroprotective effects in both in vitro and in

vivo models.[4][8] It effectively reduces NMDA-evoked calcium elevations, a key mechanism

of its neuroprotective action.[1]

Anti-dyskinetic Effects: In a study involving a primate model of Parkinson's disease, Co
101244, when administered with a high dose of levodopa, showed significant anti-dyskinetic
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effects, reducing dyskinesia by 67-71% without compromising the motor benefits of

levodopa.[1][6]

Neuroprotection in Head Injury: CP-101,606 was developed by Pfizer for its potential as a

neuroprotectant in head injury and has undergone Phase II clinical trials in the US and

Phase I trials in Japan for this indication.[7] An open-label study in patients with severe head

trauma showed that 80% of patients treated with a 24 to 72-hour infusion of CP-101,606 had

a good recovery at the 3-month follow-up.[7]

Anti-Parkinsonian and Anti-dyskinetic Effects: In animal models of Parkinson's disease, CP-

101,606 has shown anti-Parkinsonian effects.[3] However, in a study with MPTP-lesioned

marmosets, while it modestly potentiated the anti-parkinsonian actions of L-DOPA, it

exacerbated L-DOPA-induced dyskinesia at certain doses.[11] Another study in patients with

Parkinson's disease found that CP-101,606 suppressed dyskinesia.[12]

Antidepressant Effects: More recent research has suggested that traxoprodil may have

rapid-acting antidepressant effects, similar to ketamine.[3] Clinical trials have shown some

benefit in patients with treatment-refractory major depressive disorder.[13] However, its

clinical development was halted due to findings of EKG abnormalities (QT prolongation).[3]
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General Workflow for In Vivo Assessment of Neuroprotection
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Caption: A generalized workflow for evaluating the neuroprotective effects of compounds in

animal models.

IV. Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. While specific, step-by-step protocols for the synthesis and application of Co 101244
and CP-101,606 are proprietary or found within detailed primary literature, the following

provides an overview of the methodologies commonly employed in the studies cited.

Objective: To determine the potency and selectivity of the compounds on different NMDA

receptor subtypes.

Methodology:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12815975?utm_src=pdf-body-img
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12815975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenopus oocytes are injected with cRNAs encoding for different NMDA receptor subunit

combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C).

Two-electrode voltage-clamp recordings are used to measure the currents elicited by the

application of NMDA and glycine in the presence and absence of varying concentrations of

the antagonist (Co 101244 or CP-101,606).

Concentration-response curves are generated to calculate the IC₅₀ values for each subunit

combination.

Objective: To assess the ability of the compounds to protect neurons from excitotoxicity.

Methodology:

Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared.

Excitotoxicity is induced by exposing the neurons to a high concentration of glutamate or

NMDA.

The test compound is applied either before, during, or after the excitotoxic insult.

Neuronal viability is assessed using methods such as lactate dehydrogenase (LDH)

release assays or fluorescent live/dead cell staining.

Objective: To evaluate the in vivo efficacy of the compounds in relevant disease models.

Methodology (Example: Stroke Model):

A stroke is induced in rodents, often through middle cerebral artery occlusion (MCAO).

The test compound is administered intravenously or intraperitoneally at various time points

relative to the ischemic insult.

Neurological deficits are assessed using a battery of behavioral tests (e.g., neurological

deficit score, rotarod test).

At the end of the study, the animals are euthanized, and their brains are processed for

histological analysis to measure the infarct volume.
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V. Summary and Conclusion
Both Co 101244 and CP-101,606 are potent and selective antagonists of the NR2B subunit of

the NMDA receptor, with demonstrated neuroprotective potential. Co 101244 has shown

promise in preclinical models for reducing dyskinesia associated with Parkinson's disease

treatment. CP-101,606 has been investigated more extensively in clinical trials for traumatic

brain injury and, more recently, for its potential rapid-acting antidepressant effects. However, its

clinical development has been hampered by safety concerns related to cardiac function.

The choice between these two compounds for research or therapeutic development would

depend on the specific application. Co 101244 may be a more suitable candidate for

indications where modulation of the motor side effects of dopaminergic therapies is desired.

CP-101,606, despite its clinical development challenges, remains a valuable tool for

investigating the role of the NR2B subunit in depression and neuroprotection. Further research,

including direct comparative studies, would be beneficial to fully elucidate the therapeutic

potential and relative advantages of these two important pharmacological agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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